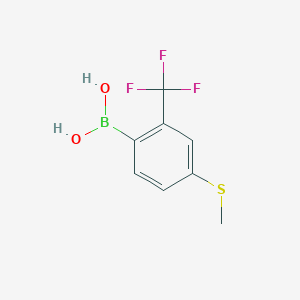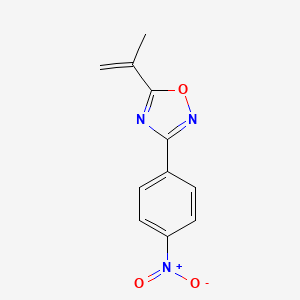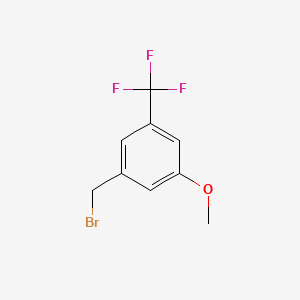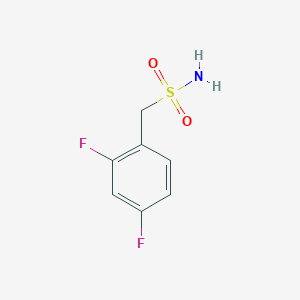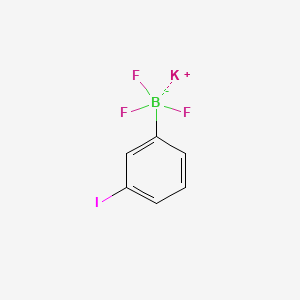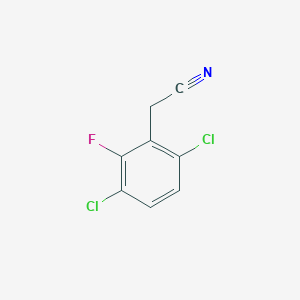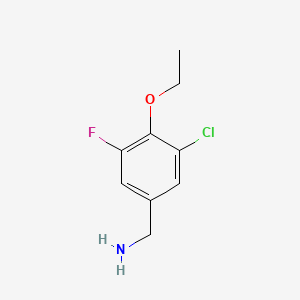![molecular formula C7H10BNO4S B1421301 (2-[(Methylamino)sulfonyl]phenyl)boronic acid CAS No. 956283-09-3](/img/structure/B1421301.png)
(2-[(Methylamino)sulfonyl]phenyl)boronic acid
Übersicht
Beschreibung
“(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is a chemical compound with the empirical formula C7H10BNO4S . It has a molecular weight of 215.03 . The compound is provided in solid form .
Molecular Structure Analysis
The SMILES string for “this compound” is CNS(=O)(=O)c1ccccc1B(O)O . This string represents the structure of the molecule in a linear format.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to be involved in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters . This reaction is valuable for the formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis : Boronic acids, including phenylboronic acid derivatives, are instrumental in catalytic processes and the synthesis of complex molecules. For instance, a study by Lo, Chen, and Willis (2019) demonstrated a nickel(II)-catalyzed synthesis of sulfinates from aryl and heteroaryl boronic acids. This process is significant for efficiently converting boronic acids into valuable sulfonyl-containing groups like sulfones, sulfonamides, and sulfonate esters, which are crucial in pharmaceutical chemistry (Lo, Chen, & Willis, 2019).
Fluorescence and Sensing Applications : Boronic acids are used in developing fluorescence-based probes for detecting various biological and chemical entities. A study by Liu, Vedamalai, and Wu (2013) highlights the development of a boron dipyrromethene-based fluorometric probe for detecting hypochlorous acid. The probe's mechanism involves oxidation reactions facilitated by the boronic acid component, demonstrating its utility in biological and chemical sensing applications (Liu, Vedamalai, & Wu, 2013).
Drug Development and Medicinal Chemistry : Phenylboronic acid derivatives are actively researched for their therapeutic potential. For example, Khalil, Salman, and Al-Qaoud (2017) evaluated the genotoxic potential of 2-(bromoacetamido) phenylboronic acid on mice, contributing to the understanding of its safety profile in medical applications (Khalil, Salman, & Al-Qaoud, 2017).
Chemical Reactivity and Interaction Studies : Understanding the reactivity and interaction of boronic acids with other molecules is crucial for their application in synthesis and material science. Watanabe et al. (2013) explored the kinetic reactivity of boronic acids, providing insights into their behavior in various chemical environments. This research aids in the rational design of boronic acid-based catalysts and reactive intermediates (Watanabe et al., 2013).
Polymer and Material Science : In the field of materials science, boronic acids are used to create functional polymers. D'Hooge et al. (2008) reported on the synthesis of methacrylamido phenylboronic acids, which are key building blocks for functional polymers, highlighting their application in advanced material development (D'Hooge et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
Biochemische Analyse
Biochemical Properties
(2-[(Methylamino)sulfonyl]phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a stable complex that inhibits their activity. Additionally, this compound can bind to proteins and other biomolecules through its boronic acid group, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This effect on proteasome activity also impacts cell signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming a reversible covalent bond with serine residues. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. For example, by inhibiting proteasome activity, this compound prevents the degradation of IκB, an inhibitor of the NF-κB pathway, leading to reduced transcription of NF-κB target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of proteasome subunits and other compensatory mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the activity of enzymes in the urea cycle and other metabolic pathways, resulting in altered levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and cellular metabolism .
Eigenschaften
IUPAC Name |
[2-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVSPOMIIRTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674668 | |
| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956283-09-3 | |
| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-[(Methylamino)sulfonyl]phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




